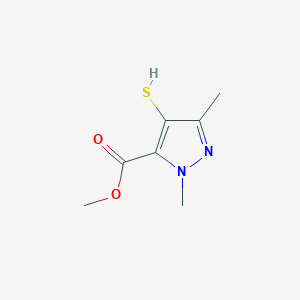

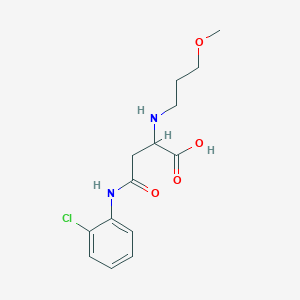

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole derivatives are a class of compounds that have a five-membered ring structure with two nitrogen atoms . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, heterocyclization of 3-[(alkylsulfanyl)-methyl]pentane-2,4-diones with N-nucleophilic reagents (phenylhydrazine, nicotinic hydrazide) when heated in acetic, propanoic, or pentanoic acids, gives a mixture of products—sulfanylmethylpyrazoles .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with two nitrogen atoms . The exact structure of “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic and electrophilic substitutions . The exact reactions that “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrazole derivatives, for example, can be solids or liquids at room temperature . The exact properties of “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Synthesis of (Meth)Acrylates

“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used in the synthesis of (meth)acrylates . (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Production of Functional Polymers

This compound can be used in the production of functional polymers . Functional polymers are widely used in various fields due to their specific properties such as chemical, physicochemical, or biochemical functions .

Biological Potential of Indole Derivatives

“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Green Solvent Applications

“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used as a green solvent . Green solvents are environmentally friendly and are used in various chemical reactions .

Skeletal Editing of Organic Molecules

“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used in the skeletal editing of organic molecules . This process involves the deletion of nitrogen atoms from organic molecules .

X-Ray Powder Diffraction (XRD) Applications

“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used in X-ray powder diffraction (XRD) applications . XRD is a powerful technique for the analysis of crystal structures .

Wirkmechanismus

Zukünftige Richtungen

The field of pyrazole derivatives is a rapidly evolving area of research, with new synthetic methodologies and applications being developed . Future research on “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” could involve exploring its potential biological activities, developing new synthetic routes, and studying its physical and chemical properties in more detail.

Eigenschaften

IUPAC Name |

methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-6(12)5(7(10)11-3)9(2)8-4/h12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGALAXMVHDGYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2828184.png)

![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)

![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)

![3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2828198.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)

![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)